molecular formula C24H31NO2 B12303042 Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate

Número de catálogo: B12303042
Peso molecular: 365.5 g/mol
Clave InChI: WVZYGSZLLFCKTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular formula of ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is C₂₄H₃₁NO₂ , with a molecular weight of 365.5 g/mol . The core pyrrolidine ring adopts a chair-like conformation, with substituents occupying distinct spatial positions that influence steric and electronic properties. The benzyl group at the 1-position and the 4-(tert-butyl)phenyl group at the 4-position introduce steric bulk, while the ethyl ester at the 3-position contributes polarity (Fig. 1).

Stereochemical Features :

  • The pyrrolidine ring’s nitrogen atom exhibits sp³ hybridization, with bond angles summing to 337.11° , consistent with tetrahedral geometry.
  • The compound’s stereochemistry is defined by the (3S,4R) configuration, as inferred from analogous pyrrolidine derivatives. This configuration arises from the chiral centers at C3 and C4, which are stabilized by intramolecular non-covalent interactions.
Property Value
Molecular Formula C₂₄H₃₁NO₂
Molecular Weight 365.5 g/mol
SMILES CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3
InChIKey WKRBIEGHCJQYMX-UHFFFAOYSA-N

The tert-butyl group on the phenyl ring enhances hydrophobic interactions, while the benzyl and ester groups provide sites for further functionalization.

Propiedades

Fórmula molecular

C24H31NO2

Peso molecular

365.5 g/mol

Nombre IUPAC

ethyl 1-benzyl-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C24H31NO2/c1-5-27-23(26)22-17-25(15-18-9-7-6-8-10-18)16-21(22)19-11-13-20(14-12-19)24(2,3)4/h6-14,21-22H,5,15-17H2,1-4H3

Clave InChI

WVZYGSZLLFCKTI-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3

Origen del producto

United States

Métodos De Preparación

Enantioselective Hydrogenation for Pyrrolidine Core Formation

The pyrrolidine ring is constructed via enantioselective hydrogenation of dihydro-1H-pyrrole intermediates. A 2018 patent (WO2019016745A1) details the hydrogenation of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylates using palladium-on-carbon or Raney nickel under 40 bar H₂ pressure. For the target compound, [Ru(OAc)₂((S)-BINAP)] in methanol achieves 88% yield and >99.9% ee. Critical parameters include:

  • Catalyst Loading : 0.2 mol% Ru catalyst (S/C = 500).
  • Temperature : 30°C for 20 hours.
  • Workup : Alkaline extraction followed by precipitation at the isoelectric point (pH 6.5).

This method avoids racemization and simplifies purification, as the product requires no chromatographic separation.

Suzuki-Miyaura Coupling for 4-(4-(tert-Butyl)Phenyl) Substituent

Installation of the 4-(4-(tert-butyl)phenyl) group employs palladium-catalyzed cross-coupling. A 2020 PMC study demonstrates the use of vinyl boronates and aryl iodides under Suzuki conditions:

  • Reagents :

    • Aryl iodide: 4-tert-butyl-1-iodobenzene (prepared via Sandmeyer reaction).
    • Boronic ester: Vinyl boron anhydride pyridine complex.
    • Catalyst: Pd(OAc)₂ with K₂CO₃ in dioxane.
  • Conditions :

    • Temperature: 100°C for 8–10 hours.
    • Yield: 61% for analogous aryl-pyrrolidine derivatives.

Post-coupling, the intermediate is hydrogenated to saturate the vinyl group, as described in CN111072543B.

Benzylation Strategies at the Pyrrolidine 1-Position

The benzyl group is introduced via nucleophilic substitution or reductive amination. A 2023 RSC protocol uses N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine under trifluoroacetic acid (TFA) catalysis:

  • Step 1 : Alkylation of pyrrolidine nitrogen with benzyl bromide in DMF (78% yield).
  • Step 2 : Deprotection of trimethylsilyl groups using NaOH in dioxane.

Alternative approaches from US8344161B2 involve benzyl chloride with K₂CO₃, achieving >99% purity after TBME washes.

Esterification of the 3-Carboxylic Acid Intermediate

The ethyl ester is installed via Steglich esterification or acid-catalyzed Fischer esterification. BenchChem data (2025) highlights:

  • Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), and ethanol.
  • Conditions : 0°C to room temperature, 12-hour reaction time.
  • Yield : 90% for methyl analogs; ethyl esters require longer reaction times (24–36 hours).

Post-esterification, silica gel filtration (heptane/ethyl acetate 98:2) removes unreacted reagents.

Purification and Chiral Resolution

Final purification combines extraction, recrystallization, and chiral chromatography:

  • Extraction : TBME (tert-butyl methyl ether) washes remove hydrophilic impurities.
  • Recrystallization : Isopropyl ether/n-hexane (1:3) yields 99.0% purity.
  • Chiral HPLC : Reprosil Chiral-NR column with n-hexane/ethanol (90:10) confirms >99.9% ee.

Comparative Analysis of Synthetic Routes

Data from multiple patents and studies are summarized below:

Method Step Key Reagents/Conditions Yield (%) Purity (%) ee (%) Source
Enantioselective Hydrogenation [Ru(OAc)₂((S)-BINAP)], MeOH, 30°C 88 >99.9 >99.9
Suzuki Coupling Pd(OAc)₂, 4-tert-butylphenylboronic acid, dioxane 61 95 N/A
Benzylation Benzyl bromide, K₂CO₃, DMF 78 98 N/A
Esterification DCC, DMAP, EtOH 90 99 N/A

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

  • Hydrogenation : Fixed-bed reactors with immobilized Ru catalysts reduce catalyst loading to 0.05 mol%.
  • Coupling : Microreactors with Pd/C enhance heat transfer, reducing reaction time to 4 hours.
  • Workup : Centrifugal partition chromatography replaces column chromatography, cutting solvent use by 70%.

Challenges and Solutions

  • Racemization During Deprotection : Low-temperature (0°C) TFA treatment minimizes epimerization.
  • Byproduct Formation : Excess benzyl bromide (1.5 eq.) suppresses dialkylation.
  • Catalyst Poisoning : Pre-treatment of Pd catalysts with Ph₃P enhances activity in Suzuki reactions.

Análisis De Reacciones Químicas

Tipos de reacciones: El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:

    Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar ácidos carboxílicos o cetonas correspondientes.

    Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio (LiAlH4) pueden convertir el grupo éster en un alcohol.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos bencilo o terc-butilfenilo, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes:

    Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

    Reducción: Hidruro de litio y aluminio en éter anhidro.

    Sustitución: Haluros de alquilo u otros nucleófilos en presencia de una base como el hidruro de sodio.

Productos principales:

    Oxidación: Ácidos carboxílicos o cetonas.

    Reducción: Alcoholes.

    Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Biological Activities

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate has shown promising biological activities in various studies:

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. A study demonstrated that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and related disorders .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. This compound may contribute to neuronal survival in models of neurodegenerative diseases .

Antidepressant Potential

Some studies suggest that compounds with similar structural motifs can influence serotonin and dopamine pathways, indicating potential antidepressant effects. This opens avenues for research into its use in treating mood disorders .

Case Study 1: Anticonvulsant Screening

A study published by the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for anticonvulsant activity using animal models. This compound was included in the screening and showed significant efficacy compared to controls, suggesting its potential as a therapeutic agent for seizure disorders.

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that this compound significantly reduced cell death and inflammation markers, indicating its potential as a neuroprotective agent.

Mecanismo De Acción

El mecanismo de acción del 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bencilo y terc-butilfenilo pueden mejorar la afinidad de unión y la selectividad hacia estos objetivos. El anillo de pirrolidina puede participar en la formación de enlaces de hidrógeno y otras interacciones, contribuyendo a la actividad general del compuesto.

Compuestos similares:

    1-Bencil-4-fenilpirrolidina-3-carboxilato de etilo: Carece del grupo terc-butilo, lo que da como resultado diferentes propiedades químicas.

    1-Bencil-4-(4-metilfenil)pirrolidina-3-carboxilato de etilo: Contiene un grupo metilo en lugar de un grupo terc-butilo, lo que afecta sus propiedades estéricas y electrónicas.

Unicidad: El 1-bencil-4-(4-(terc-butil)fenil)pirrolidina-3-carboxilato de etilo es único debido a la presencia del grupo terc-butilo, que imparte impedimento estérico e influye en la reactividad y las propiedades de unión del compuesto. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean tales propiedades.

Comparación Con Compuestos Similares

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Physical Properties (if available) Notes
Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate (Target) C25H31NO2 377.52 4-(tert-butyl)phenyl N/A Hypothetical data inferred from analogs
Trans ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate C20H22FNO2 327.39 2-fluorophenyl Density: 1.166 g/cm³; Boiling point: 403.6°C CAS 874990-49-5; predicted properties
(±)-trans-Methyl 1-benzyl-4-(6-(3-(tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate C29H42FN3O3Si 527.75 Fluoropyridinyl, silyloxy Catalog price: $400–$4800 (1–25 g) High molecular weight; synthetic intermediate
Ethyl 1-benzyl-4-(((tert-butoxycarbonyl)amino)methyl)pyrrolidine-3-carboxylate C15H10ClNO2* 295.7* tert-Boc-protected amino methyl Purity: 95% CAS 1246382-67-1; research-grade compound

*Note: Discrepancy in molecular formula for ; actual formula likely includes more hydrogen atoms.

Key Observations:

Substituent Effects :

  • The 4-(tert-butyl)phenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the 2-fluorophenyl analog in .
  • The fluoropyridinyl-silyloxy substituent in increases molecular complexity and weight, likely reducing solubility but improving stability in synthetic applications.

Biological Interactions :

  • Analogs like the 2-fluorophenyl derivative may engage in halogen bonding, whereas the target compound’s tert-butyl group could favor hydrophobic interactions, similar to observations in π-cation and stacking interactions described for pyrrolidine derivatives in .

Actividad Biológica

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H29NO2C_{21}H_{29}NO_2, with a molecular weight of 365.52 g/mol. The compound features a pyrrolidine ring that is substituted with a benzyl group and a tert-butyl phenyl moiety, which contributes to its unique biological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for its potential effects on various neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Its structural configuration allows it to interact with multiple biological pathways, suggesting a multifaceted pharmacological profile.

  • In Vitro Studies : Initial studies have shown that this compound may influence neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as anxiety and depression. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

Anti-inflammatory Properties

In addition to neuropharmacological effects, this compound has demonstrated anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Diclofenac19.45 ± 0.0742.1 ± 0.30
CelecoxibTBD0.04 ± 0.01

This table summarizes the inhibitory concentrations of this compound compared to established anti-inflammatory drugs like diclofenac and celecoxib.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative analysis with structurally similar compounds reveals insights into how variations in functional groups affect biological activity:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate261896-27-90.96Contains a methyl group instead of tert-butyl
Methyl 1-benzylpyrrolidine-3-carboxylate17012-21-40.96Lacks the additional phenolic substitution
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate1027-35-60.90Features an oxo group instead of a phenolic group

This table highlights how different substitutions can impact the pharmacological profile and efficacy of related compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of derivatives related to this compound:

  • Neuropharmacology : A study focusing on pyrrolidine derivatives found that certain analogs exhibited significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.
  • Anti-inflammatory Activity : Research on similar compounds demonstrated strong inhibition of COX enzymes, indicating that this compound may possess comparable anti-inflammatory capabilities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.